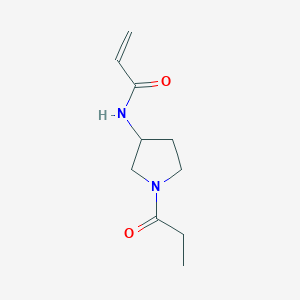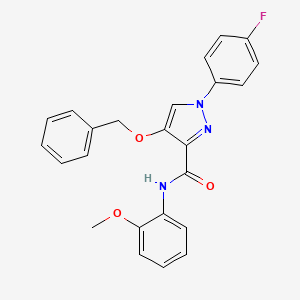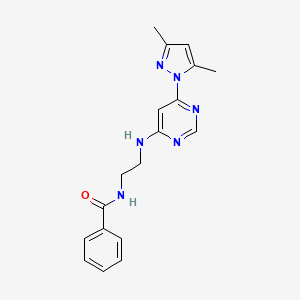
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of a specific enzyme known as poly (ADP-ribose) polymerase (PARP), which has been implicated in various disease conditions, including cancer and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Oxidation Reactions
Pyrazole-based ligands, such as the compound , have been studied for their catalytic properties, particularly in the oxidation of catechol to o-quinone. This reaction is significant in the field of bioinorganic chemistry, as it mimics the activity of the enzyme catecholase, which is involved in the browning of fruits and vegetables. The compound’s ability to bind with metal ions like copper (II) enhances its catalytic efficiency, making it a potential model for developing new catalytic processes .
Biological Transformation Agent
The pyrazole moiety within the compound structure is known for its role in biological transformations. These compounds can act as agents in various biological processes, including the transformation of molecules within living organisms. This application is crucial in medicinal chemistry and drug development, where the transformation of compounds can lead to the creation of new pharmacologically active molecules .
Anticancer and Antitumor Activities
Compounds with a pyrazole base have shown promise as anticancer and antitumor agents. Their ability to interact with biological systems at the molecular level allows them to inhibit the growth of cancer cells. Research into these applications could lead to the development of new therapies for treating cancer .
Antibacterial and Antifungal Properties
The structural complexity of pyrazole derivatives gives them the potential to act as antibacterial and antifungal agents. By interfering with the growth and reproduction of bacteria and fungi, these compounds can be used to treat infections and prevent the spread of diseases .
Antiparasitic Applications
The compound’s framework is conducive to antiparasitic activity, making it a candidate for treating parasitic infections. Its mode of action may involve disrupting the life cycle of parasites or inhibiting their ability to reproduce or feed .
Anti-inflammatory and Antidepressant Effects
Pyrazole derivatives have been recognized for their anti-inflammatory and antidepressant effects. They can modulate biochemical pathways in the body that are responsible for inflammation and mood regulation, which is valuable in the treatment of chronic inflammatory diseases and mood disorders .
Antioxidant Properties
The compound’s ability to act as an antioxidant is significant in the prevention of oxidative stress, which is linked to various diseases. Antioxidants neutralize free radicals and reactive oxygen species, protecting cells from damage .
Enzyme Inhibition
Pyrazole-based compounds have been explored for their ability to inhibit enzymes, such as acetylcholinesterase (AchE). Inhibition of AchE can have therapeutic applications in diseases where the regulation of neurotransmitters is disrupted, such as Alzheimer’s disease .
Eigenschaften
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-10-14(2)24(23-13)17-11-16(21-12-22-17)19-8-9-20-18(25)15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,20,25)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXXCXFXLAVHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2961516.png)

![1-(2-methoxyethyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2961518.png)
![N-[1-(2,5-Dimethylphenyl)ethyl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2961519.png)
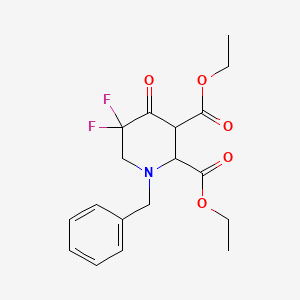
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B2961524.png)

![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961529.png)
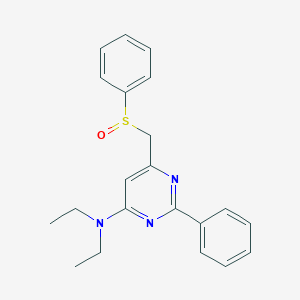
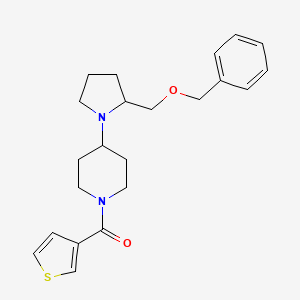
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2961533.png)
